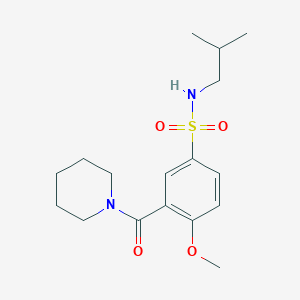![molecular formula C16H19BrN4O B4516339 2-{4-[6-(4-Bromophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol](/img/structure/B4516339.png)
2-{4-[6-(4-Bromophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol
Vue d'ensemble
Description
2-{4-[6-(4-Bromophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol is a complex organic compound that features a piperazine ring substituted with a pyridazine moiety and a bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(4-Bromophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol typically involves multiple steps. One common approach starts with the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-bromophenyl)piperazine to form the main substrate . This is followed by a Mannich reaction to incorporate the ethanol group . The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[6-(4-Bromophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Formation of 2-{4-[6-(4-Bromophenyl)pyridazin-3-yl]piperazin-1-yl}acetaldehyde or 2-{4-[6-(4-Bromophenyl)pyridazin-3-yl]piperazin-1-yl}acetic acid.
Reduction: Formation of 2-{4-[6-phenylpyridazin-3-yl]piperazin-1-yl}ethanol.
Substitution: Formation of 2-{4-[6-(4-azidophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol or 2-{4-[6-(4-mercaptophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol.
Applications De Recherche Scientifique
2-{4-[6-(4-Bromophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in oncology.
Industry: Utilized in the development of new materials with specific pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 2-{4-[6-(4-Bromophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol involves its interaction with specific molecular targets. It is believed to act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the downregulation of oncogenic proteins like c-Myc .
Comparaison Avec Des Composés Similaires
Similar Compounds
AZD5153: A bivalent bromodomain and extraterminal inhibitor with a similar pyridazine core.
Pyrazoline Derivatives: Compounds with a pyrazoline ring that exhibit similar biological activities.
Pyridazinones: Compounds containing a pyridazinone moiety that are used in medicinal chemistry.
Uniqueness
2-{4-[6-(4-Bromophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol is unique due to its specific combination of a bromophenyl group and a piperazine ring, which imparts distinct pharmacokinetic properties and biological activities
Propriétés
IUPAC Name |
2-[4-[6-(4-bromophenyl)pyridazin-3-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O/c17-14-3-1-13(2-4-14)15-5-6-16(19-18-15)21-9-7-20(8-10-21)11-12-22/h1-6,22H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXGWBKTQQIHOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NN=C(C=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


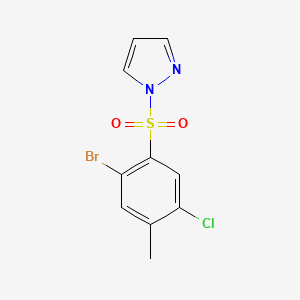
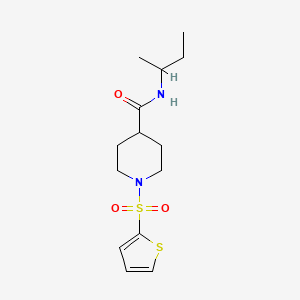
![2-[(3-methylbutyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B4516284.png)
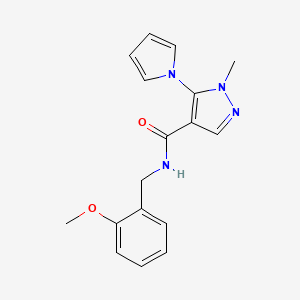
![5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(4-fluorobenzyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4516302.png)
![N-{6-[(3-oxo-1-piperazinyl)carbonyl]-1,3-benzothiazol-2-yl}benzenesulfonamide](/img/structure/B4516311.png)
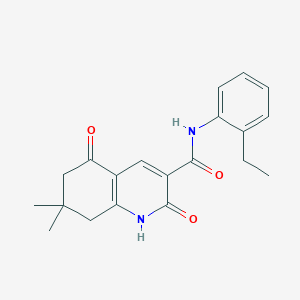
![N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B4516324.png)
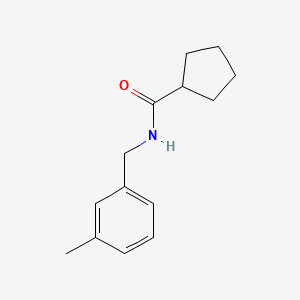
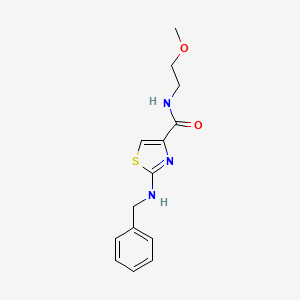
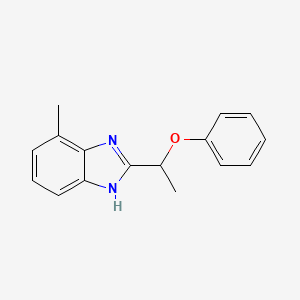
![3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4516348.png)
![3-[1-(Thiophen-2-ylsulfonyl)piperidin-4-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4516350.png)
